molecular formula C6H6N4O4 B1607476 Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate CAS No. 2166-14-5

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

Cat. No.: B1607476
CAS No.: 2166-14-5
M. Wt: 198.14 g/mol
InChI Key: QODPSGGFQFBWME-UHFFFAOYSA-N
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Description

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene. It is known for its exceptional reactivity, particularly in cycloaddition reactions such as the Retro-Diels-Alder reaction. This compound is valuable in synthetic organic chemistry due to its ability to form various heterocyclic structures, making it a versatile building block for pharmaceuticals and other chemical applications .

Mechanism of Action

Target of Action

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate is a highly reactive heteroaromatic azadiene . Its primary targets are a wide range of dienophiles and heterodienophiles . These targets are molecules that can participate in Diels-Alder reactions, a type of cycloaddition reaction that is fundamental in organic chemistry .

Mode of Action

This compound engages in Retro-Diels-Alder reactions with its targets . In these reactions, the compound acts as a diene, a molecule that provides four electrons for the formation of new sigma bonds . The resulting changes include the synthesis of substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of new heterocyclic ring systems . These ring systems can be further diversified, leading to a wide range of downstream effects . For example, the compound has been used in the total synthesis of natural products, such as ningalin D and purpurone .

Pharmacokinetics

The compound’s reactivity suggests that it could be rapidly metabolized in biological systems .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific targets and reaction conditions . In general, the compound’s ability to form diverse heterocyclic ring systems could potentially lead to a wide range of biological activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to undergo slow decomposition upon warming and is prone to acid-promoted rearrangement . Therefore, the reaction conditions, including temperature and pH, can significantly affect the compound’s reactivity and the outcomes of its reactions .

Biochemical Analysis

Biochemical Properties

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate plays a crucial role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules through its ability to participate in inverse-electron-demand Diels-Alder reactions . This compound is known to react with electron-rich, neutral, and electron-deficient dienophiles, making it highly versatile in biochemical applications . The interactions of this compound with these biomolecules are characterized by predictable positional selectivity and high functional group compatibility .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its reactivity in cycloaddition reactions allows it to modify cellular components and affect their function . For instance, it has been used in bioconjugation applications, where it can modulate the fluorescence of dyes for bioimaging purposes . The compound’s ability to engage in these reactions under mild conditions makes it suitable for use in living cells without causing significant toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in inverse-electron-demand Diels-Alder reactions. This reaction proceeds through two steps: an initial cycloaddition followed by a retro Diels-Alder reaction, resulting in the loss of a nitrogen molecule and the formation of pyridazine . This mechanism allows the compound to form stable adducts with various dienophiles, enabling its use in the synthesis of heterocyclic compounds and bioconjugation applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be highly reactive and can degrade in the presence of water, which may limit its applications in moist or humid conditions . Its stability under dry conditions allows for its use in various biochemical experiments over extended periods . Long-term studies have shown that the compound can maintain its reactivity and effectiveness in in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to be effective in modifying cellular components without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings . Threshold effects have been observed, indicating that the compound’s impact on cellular function can be dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its reactivity in cycloaddition reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable adducts with dienophiles . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, where it can exert its biochemical effects . The compound’s ability to accumulate in certain tissues makes it useful for targeted biochemical applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate can be synthesized through several methods. One common route involves the reaction of hydrazine with dimethyl oxalate, followed by cyclization with cyanogen bromide. The reaction conditions typically require a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its exceptional reactivity and ability to participate in a wide range of cycloaddition reactions under mild conditions. This makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures .

Properties

IUPAC Name

dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N4O4/c1-13-5(11)3-7-9-4(10-8-3)6(12)14-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODPSGGFQFBWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306219
Record name dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-14-5
Record name Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Record name Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Record name dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate a valuable reagent in organic synthesis?

A1: this compound distinguishes itself as a highly reactive heteroaromatic azadiene, exhibiting a strong preference for engaging in inverse electron demand Diels–Alder reactions. [] This unique reactivity stems from its electron-deficient nature, allowing it to readily react with a wide array of dienophiles and heterodienophiles. [] This makes it an invaluable tool for synthesizing various heterocyclic compounds, including substituted 1,2-diazines, 1,2,4-triazines, pyrroles, pyridines, indolines, and related condensed heterocycles. []

Q2: How does the reaction of this compound with dienophiles proceed?

A2: While initially thought to be a concerted process, computational studies suggest the reaction proceeds through a stepwise mechanism. [] First, an initial adduct is formed between the tetrazine and the dienophile. This adduct then undergoes a spontaneous loss of nitrogen gas (N2), leading to a 1,2-dihydropyridazine intermediate. Finally, a 1,2-hydrogen shift yields the final stable aromatic pyridazine product. []

Q3: Can you provide specific examples of reactions where this compound acts as a dienophile?

A3: Certainly! this compound reacts with various dienophiles, including:

  • Vinylindoles: This reaction yields indolyl-substituted and annellated pyridazines, providing access to a new class of heterocyclic compounds with potential biological activity. [] The regioselectivity of the reaction is primarily governed by steric effects, offering a degree of control over the final product formation. []
  • Tributylstannylacetylenes: This reaction offers a convenient route to 4-(tributylstannyl)pyridazines, versatile intermediates for further functionalization via Stille coupling reactions. [] The presence of the tributylstannyl group allows for diverse transformations, expanding the synthetic utility of the pyridazine products. []
  • Unsaturated Fulvene Endoperoxides: This reaction yields saturated fulvene endoperoxides containing a 1,2-dihydropyridazine ring. [] These unique structures can be further manipulated, for example, by treatment with water and phenyliodosyl bis(trifluoroacetate) to generate acrylic acid derivatives and dimethyl pyridazine-3,6-dicarboxylate. []

Q4: Beyond its use in synthesizing heterocycles, what other applications does this compound have?

A4: this compound plays a crucial role in developing click-to-release systems for drug delivery. [] For instance, it can be employed to activate a trimethyl lock (TML) by reacting with a vinyl ether, leading to the controlled release of a drug molecule. [] This strategy holds promise for improving the targeted delivery of anticancer drugs like doxorubicin. []

Q5: What is the molecular formula and molecular weight of this compound?

A5: Its molecular formula is C6H6N4O4, and its molecular weight is 198.138 g/mol. []

Q6: What is the physical appearance and melting point of this compound?

A6: It appears as a bright red crystalline solid with a melting point ranging from 175–177 °C. []

Q7: Are there any specific handling and storage precautions for this compound?

A8: Yes, due to its high reactivity, this compound is unstable in the presence of acids, bases, water, and protic solvents. [] Therefore, it should be stored under moisture-free conditions and refrigerated to maintain its stability. []

Q8: Have there been computational studies on this compound?

A9: Yes, computational studies using semi-empirical methods like AM1 and PM3, as well as ab initio calculations at the HF/3-21G level of theory, have been employed to understand the reactivity of this compound in Diels-Alder reactions. [] These studies have provided valuable insights into the reaction mechanism, transition state structures, and energetic profiles of these cycloaddition reactions. []

Q9: How does modifying the structure of this compound affect its reactivity?

A10: While the provided research focuses primarily on this compound, studies with other 1,2,4,5-tetrazines suggest that modifying the substituents at the 3 and 6 positions can significantly impact the molecule's reactivity. [, , , ] Electron-withdrawing groups generally enhance the reactivity towards electron-rich dienophiles, while electron-donating groups can diminish it. [, ] This fine-tuning of reactivity through structural modifications highlights the versatility of the 1,2,4,5-tetrazine scaffold for diverse synthetic applications.

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